molecular formula C9H11BrN2O2 B12941292 Methyl 3-((6-bromopyridin-2-yl)amino)propanoate

Methyl 3-((6-bromopyridin-2-yl)amino)propanoate

Cat. No.: B12941292
M. Wt: 259.10 g/mol
InChI Key: XNOFMCJUZZVXQX-UHFFFAOYSA-N
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Description

Methyl 3-((6-bromopyridin-2-yl)amino)propanoate is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((6-bromopyridin-2-yl)amino)propanoate typically involves the reaction of 6-bromopyridine-2-amine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-bromopyridin-2-yl)amino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Dehalogenated products or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((6-bromopyridin-2-yl)amino)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((6-bromopyridin-2-yl)amino)propanoate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets and pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate
  • Methyl 3-amino-3-(6-bromopyridin-2-yl)propanoate

Uniqueness

Methyl 3-((6-bromopyridin-2-yl)amino)propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the amino group at the 2-position allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-[(6-bromopyridin-2-yl)amino]propanoate

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)5-6-11-8-4-2-3-7(10)12-8/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

XNOFMCJUZZVXQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1=NC(=CC=C1)Br

Origin of Product

United States

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